molecular formula C13H21ClN2 B2668325 N-(4-Methylbenzyl)piperidin-3-amine hydrochloride CAS No. 1353955-95-9

N-(4-Methylbenzyl)piperidin-3-amine hydrochloride

Cat. No. B2668325
CAS RN: 1353955-95-9
M. Wt: 240.78
InChI Key: UNEXNGKFAVMDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-Methylbenzyl)piperidin-3-amine hydrochloride” is a chemical compound used in scientific research. It offers versatile applications due to its unique structure, making it valuable in the synthesis of pharmaceuticals and understanding biological processes. Its molecular formula is C14H23ClN2 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “N-(4-Methylbenzyl)piperidin-3-amine hydrochloride” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The average mass of the molecule is 254.799 Da .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Drug Designing

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . Several piperidine alkaloids isolated from natural herbs, were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives also have potential antiviral applications . They are being explored for their efficacy against various viral infections .

Antimalarial Applications

Piperidine derivatives are being utilized as antimalarial agents . They are being studied for their potential to inhibit the growth of malaria parasites .

Antimicrobial and Antifungal Applications

Piperidine derivatives are being utilized as antimicrobial and antifungal agents . They have shown efficacy against a variety of microbial and fungal species .

Antihypertensive Applications

Piperidine derivatives are being utilized as antihypertensive agents . They have potential applications in the treatment of high blood pressure .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are being utilized as analgesic and anti-inflammatory agents . They have shown potential in relieving pain and reducing inflammation .

Antipsychotic Applications

Piperidine derivatives are being utilized as antipsychotic agents . They have potential applications in the treatment of various psychiatric disorders .

properties

IUPAC Name

N-[(4-methylphenyl)methyl]piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-11-4-6-12(7-5-11)9-15-13-3-2-8-14-10-13;/h4-7,13-15H,2-3,8-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEXNGKFAVMDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methylbenzyl)piperidin-3-amine hydrochloride

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